molecular formula C9H20IN B1625254 1-Butyl-1-methylpyrrolidinium iodide CAS No. 56511-17-2

1-Butyl-1-methylpyrrolidinium iodide

Cat. No. B1625254
CAS RN: 56511-17-2
M. Wt: 269.17 g/mol
InChI Key: BEZANEDYKZXSCF-UHFFFAOYSA-M
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Description

1-Butyl-1-methylpyrrolidinium iodide is a hydrophobic ionic liquid used for electrochemical applications . It is a heterocyclic organic compound with the molecular formula C9H20IN . The compound appears as a powder or crystals .


Molecular Structure Analysis

The molecular weight of 1-Butyl-1-methylpyrrolidinium iodide is 269.17 . The compound’s structure consists of a pyrrolidinium cation with a butyl and a methyl group attached to the nitrogen . The InChI key is BEZANEDYKZXSCF-UHFFFAOYSA-M .


Physical And Chemical Properties Analysis

1-Butyl-1-methylpyrrolidinium iodide is a powder that is not applicable for flash point . It has a melting point of -18 °C . The compound is hydrophobic and is used for electrochemical applications .

Scientific Research Applications

Interactions with Water

1-Butyl-1-methylpyrrolidinium iodide has been studied for its interactions with water . The diffusivity of water in ionic liquids with 1-butyl-1-methylpyrrolidinium as the cation has been investigated using the pulsed-gradient spin-echo NMR method . These results are of interest to researchers in diverse areas ranging from separations, solubilizing biomass, and energy technologies .

Hydrogen Fuel Cells

This compound shows promise in the field of hydrogen fuel cells, where the end product of the electrochemical reaction is water . Understanding how water interacts with the ionic species is crucial for the application of ionic liquids in energy sciences .

Lithium Batteries

Even trace amounts of water for applications such as lithium batteries can have deleterious effects on performance . Therefore, understanding the interactions of 1-butyl-1-methylpyrrolidinium iodide with water is important .

Photo-catalytic Water Splitting

Increased efficiency and decreased overpotentials in photo-catalytic water splitting may become possible with the use of ionic liquids like 1-butyl-1-methylpyrrolidinium iodide .

Aqueous Biphasic Systems

Aqueous biphasic systems are increasingly used for complex separations tasks . One of the more important applications of aqueous-IL separations is to use ionic liquids for solubilizing biomass or effecting enzymatic catalysis transformations .

Corrosion Inhibitor

1-Butyl-1-methylpyrrolidinium chloride, a similar compound to 1-butyl-1-methylpyrrolidinium iodide, is used as an effective corrosion inhibitor .

Solvent in Chemical Reactions

It is used as a solvent in various chemical reactions, catalysis, and separations due to its ability to dissolve a wide range of organic and inorganic compounds .

Electrochemical Applications

1-Butyl-1-methylpyrrolidinium dicyanamide, another similar compound, shows a wide potential range, making it a promising candidate in electrochemical applications .

Future Directions

Research on ionic liquids like 1-Butyl-1-methylpyrrolidinium iodide is ongoing, with potential applications in areas such as energy sciences and biomolecular studies . For example, hydrogen fuel cells with ionic liquids show great promise, where the end product of the electrochemical reaction is water . Ionic liquids are also being explored for their potential in solubilizing biomass or effecting enzymatic catalysis transformations .

properties

IUPAC Name

1-butyl-1-methylpyrrolidin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N.HI/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZANEDYKZXSCF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(CCCC1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047938
Record name 1-Butyl-1-methylpyrrolidinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-1-methylpyrrolidinium iodide

CAS RN

56511-17-2
Record name 1-Butyl-1-methylpyrrolidinium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056511172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butyl-1-methylpyrrolidinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BUTYL-1-METHYLPYRROLIDINIUM IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71Z1987V6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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